molecular formula C14H11ClN2O5 B5710692 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide

5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B5710692
M. Wt: 322.70 g/mol
InChI Key: ZZMZVNPERZQUAY-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, a methoxyphenyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 5-chloro-2-hydroxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Methoxylation: The nitrated product is then subjected to a methoxylation reaction using methanol and a suitable catalyst to introduce the methoxy group at the 3-position of the phenyl ring.

    Amidation: The final step involves the reaction of the methoxylated product with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, alkoxides with suitable bases or catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 5-chloro-2-oxo-N-(3-methoxyphenyl)-3-nitrobenzamide.

Scientific Research Applications

5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. The nitro group plays a crucial role in this interaction by forming reactive intermediates that disrupt bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzamide: Similar structure but with a different position of the methoxy group.

    5-chloro-2-hydroxy-N-(3-ethoxyphenyl)-3-nitrobenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

    5-chloro-2-hydroxy-N-(3-methoxyphenyl)-4-nitrobenzamide: Similar structure but with the nitro group at a different position.

Uniqueness

5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O5/c1-22-10-4-2-3-9(7-10)16-14(19)11-5-8(15)6-12(13(11)18)17(20)21/h2-7,18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMZVNPERZQUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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